molecular formula C30H46O4 B197857 Kadsuric acid CAS No. 62393-88-8

Kadsuric acid

Cat. No.: B197857
CAS No.: 62393-88-8
M. Wt: 470.7 g/mol
InChI Key: JGNPDWQZTUZFHK-LYNKRMMFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Kadsuric acid is primarily isolated from natural sources, specifically from the leaves of Kadsura coccinea. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the isolation process typically involves the use of organic solvents such as methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant material, followed by purification processes to obtain the compound in its pure form. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity and quality of the final product .

Scientific Research Applications

Pharmacological Activities

  • Anti-Cancer Properties
    • Kadsuric acid has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study on pancreatic cancer cells (PANC-1) revealed an IC50 value of 14.5 µM, indicating potent anti-cancer activity. The mechanism involves the activation of caspase pathways, leading to apoptosis in cancer cells .
    • Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
    Cell LineIC50 (µM)Mechanism of Action
    PANC-114.5Activation of caspase-3 and caspase-9
    Human leukemia0.32Induction of apoptosis via cell cycle arrest
  • Anti-Inflammatory Effects
    • Research indicates that this compound can inhibit inflammatory responses by modulating key signaling pathways such as NF-κB and JAK2/STAT3. This property makes it a candidate for treating conditions like rheumatoid arthritis .
    • Case Study: Rheumatoid Arthritis
      • A study highlighted that this compound reduced inflammation markers in fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients, showcasing its therapeutic potential in inflammatory diseases .
  • Hepatoprotective Activity
    • This compound exhibits protective effects against liver damage induced by toxins such as acetaminophen. It enhances antioxidant defenses and reduces oxidative stress, which is critical for liver health .
    • Table 2: Hepatoprotective Effects of this compound
    Treatment ModelOutcome
    Acetaminophen-induced toxicityReduced liver enzyme levels
    Oxidative stress modelsIncreased antioxidant enzyme activity

Biological Activity

Kadsuric acid, a dibenzocyclooctadiene lignan isolated from the plant Kadsura coccinea, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a natural compound primarily found in the Kadsura genus, which is known for its medicinal properties. Its chemical structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications, especially in oncology.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in pancreatic cancer cells (PANC-1) through the activation of caspase pathways and PARP cleavage. This suggests its potential as an anticancer agent by promoting programmed cell death in malignant cells .
  • Cell Cycle Arrest : Studies have demonstrated that this compound can arrest the cell cycle, thereby inhibiting cancer cell proliferation. This effect is crucial for preventing the spread of cancerous cells .
  • Oxidative Stress Modulation : The compound enhances oxidative stress within cancer cells, leading to increased cell death. This mechanism is particularly effective against cells that have developed resistance to conventional therapies .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Studies :
    • A study investigated the effects of this compound on PANC-1 pancreatic cancer cells, revealing significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death .
    • Another study focused on the compound's ability to induce apoptosis through mitochondrial pathways, emphasizing its role in disrupting energy metabolism in cancer cells .
  • In Vivo Studies :
    • Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment .
  • Mechanistic Insights :
    • This compound was found to modulate key signaling pathways involved in cancer progression, including MAPK and PI3K/Akt pathways. This multi-targeted approach enhances its effectiveness against various cancer types .

Comparative Biological Activity Table

Biological ActivityThis compoundOther Lignans (e.g., Schisandrin)
Apoptosis InductionYesYes
Cell Cycle ArrestYesYes
Antioxidant ActivityModerateHigh
Anti-inflammatory ActivityLowModerate
Cytotoxicity (IC50)10-20 µg/mL5-60 µg/mL

Properties

IUPAC Name

(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNPDWQZTUZFHK-LYNKRMMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419527
Record name KADSURIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62393-88-8
Record name KADSURIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name KADSURIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: What is Kadsuric acid and where is it found?

A1: this compound is a naturally occurring triterpenoid, specifically classified as an A-seco-lanostane triterpenoid. [] It was first discovered in the plant Kadsura japonica Dunal [] and has since been found in various other plant species, including Schisandra henryi Clarke, Eleutherine americana, and Kadsura coccinea. [, , ]

Q2: What is the molecular structure of this compound?

A2: The structure of this compound was elucidated using spectroscopic data and chemical transformations. [] It is characterized by a unique seco-lanostane skeleton with a carboxylic acid group at the C-26 position. [, ]

Q3: Have there been studies investigating the potential use of this compound or its derivatives in treating diseases?

A4: While research on this compound itself regarding disease treatment is limited, its presence alongside bioactive compounds in various plant extracts suggests it could be of interest for future investigations. [, , ] For instance, its structural similarity to other lanostane-type triterpenes known for their diverse biological activities warrants further exploration of its therapeutic potential. []

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